![molecular formula C12H17BrN2O3S B14147437 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide CAS No. 333448-12-7](/img/structure/B14147437.png)
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide is a chemical compound with a complex structure that includes a brominated phenyl group, a methanesulfonyl group, and an isopropyl-acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide typically involves multiple steps. One common method includes the following steps:
Methanesulfonylation: The addition of a methanesulfonyl group to the brominated phenyl ring.
Amidation: The reaction of the methanesulfonylated bromophenyl compound with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same steps as in laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. This dual interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Chloro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a chlorine atom instead of bromine.
2-[(3-Methyl-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a methyl group instead of bromine.
2-[(3-Nitro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical reactivity.
Propiedades
Número CAS |
333448-12-7 |
|---|---|
Fórmula molecular |
C12H17BrN2O3S |
Peso molecular |
349.25 g/mol |
Nombre IUPAC |
2-(3-bromo-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17BrN2O3S/c1-9(2)14-12(16)8-15(19(3,17)18)11-6-4-5-10(13)7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |
Clave InChI |
SRPTWFGOVRACKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


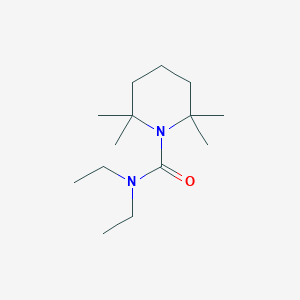
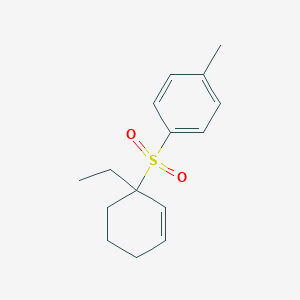
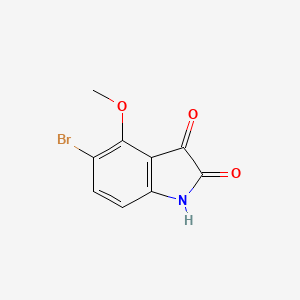

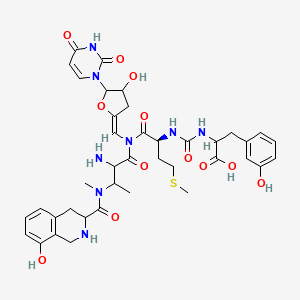
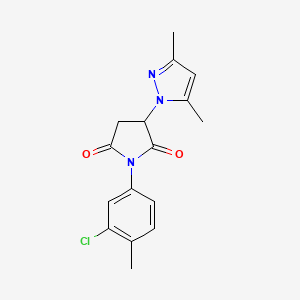
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
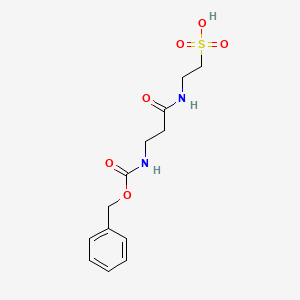
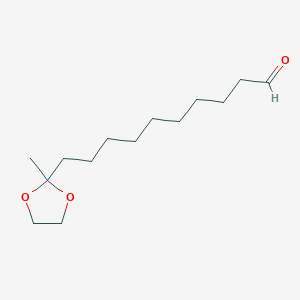
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
